Fenbuconazol

Apple scab Venturia inaequalis DMI resistance

Choose Fenbuconazole for superior efficacy where myclobutanil resistance is prevalent. Lab and field data confirm a 2.7x potency advantage (EC₅₀ 0.786 vs. 2.136 µg/mL) and a 26% resistance frequency vs. 66% for myclobutanil. A proven rotational partner against Monilinia fructicola and Cercospora beticola strains with reduced DMI sensitivity. Essential for chiral pesticide fate research.

Molecular Formula C19H17ClN4
Molecular Weight 336.8 g/mol
CAS No. 114369-43-6
Cat. No. B033108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbuconazol
CAS114369-43-6
SynonymsFenethanil;  Indar;  Indar 5;  RH 7592;  4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile;  α-[2-(4-Chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile; 
Molecular FormulaC19H17ClN4
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
InChIInChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2
InChIKeyRQDJADAKIFFEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.94e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





Fenbuconazole (CAS 114369-43-6): Technical Baseline for Triazole Fungicide Procurement


Fenbuconazole (CAS 114369-43-6) is a systemic triazole fungicide belonging to the sterol demethylation inhibitor (DMI) class, operating via competitive inhibition of lanosterol 14α-demethylase (CYP51) to block ergosterol biosynthesis in fungal cell membranes [1]. It is a chiral compound (C19H17ClN4; MW 336.82) with a melting point of 124–126 °C and aqueous solubility of 0.2 ppm at 25 °C [2]. Fenbuconazole is registered for agricultural and horticultural spray applications targeting leaf spot, yellow and brown rust, powdery mildew, and net blotch on wheat and barley, as well as apple scab, pear scab, and apple powdery mildew on pome fruits [3].

Why Fenbuconazole Cannot Be Interchanged with Other Triazole Fungicides


Triazole fungicides share the CYP51 inhibition mechanism, yet cross-resistance patterns and differential intrinsic activity produce significant variation in practical efficacy. For fenbuconazole, heterologous expression of the MfCYP51 gene from Monilinia fructicola conferred reduced sensitivity to myclobutanil but not to fenbuconazole, propiconazole, or tebuconazole, demonstrating target-site binding differences even within the DMI class [1]. Additionally, wild-type M. fructicola isolates exhibit significantly lower baseline sensitivity to myclobutanil compared to fenbuconazole and tebuconazole, indicating that fungicide selection cannot be made solely by class membership [2]. Substitution with a structurally related but less intrinsically active triazole risks inadequate disease control, accelerated resistance selection, and compromised crop yield quality.

Quantitative Differentiation of Fenbuconazole: Head-to-Head Evidence vs. Triazole Comparators


In Vitro Potency Superiority Over Myclobutanil in Venturia inaequalis (Apple Scab)

Fenbuconazole demonstrates 2.7-fold higher intrinsic potency (lower EC₅₀) than myclobutanil against Pennsylvania V. inaequalis populations, based on mean EC₅₀ values across 20 apple orchards [1]. The resistance prevalence further differentiates these compounds: 26% of isolates were resistant to fenbuconazole (threshold >0.5 μg/ml) compared to 66% resistant to myclobutanil, yielding a substantially lower resistance frequency for fenbuconazole in the same orchard populations [2].

Apple scab Venturia inaequalis DMI resistance

Protective Efficacy Superiority Over Propiconazole Against DMI-Reduced Sensitivity Monilinia fructicola Isolates

Against Monilinia fructicola isolates with reduced DMI sensitivity (GADL population), fenbuconazole provided significantly (P<0.05) better disease control than propiconazole in protective applications [1]. For baseline-sensitive isolates (SCDL71.01), all three triazoles showed comparable EC₅₀ values ranging from 0.018–0.023 μl ml⁻¹; however, fenbuconazole and tebuconazole maintained superior efficacy relative to propiconazole against the resistant GADL isolates both in vitro and in vivo [2].

Brown rot Monilinia fructicola Stone fruit

In Vitro Activity Profile Against Colletotrichum acutatum and Mycosphaerella citri

Fenbuconazole exhibits differential in vitro potency across fungal species, with ED₅₀ values of 0.21 μg/ml against Mycosphaerella citri and 1.01 μg/ml against Colletotrichum acutatum [1]. This species-level potency profile provides baseline data for targeted pathogen control strategies. No direct comparator data for alternative triazoles are available from the same assay system; therefore this evidence is offered as class-level characterization supporting fenbuconazole's broad-spectrum activity range.

Colletotrichum Mycosphaerella citrus pathogens

Environmental Fate: Enantioselective Degradation Profile in Soil

Fenbuconazole undergoes enantioselective degradation in soil, with (−)-fenbuconazole preferentially degraded relative to the (+)-enantiomer under both aerobic and anaerobic conditions in two distinct soil types [1]. The study provides the first experimental evidence of stereoselective degradation and transformation for fenbuconazole and its chiral metabolites RH-9129 and RH-9130 [2]. The (−)-RH-9129 stereoisomer exhibited the highest formation concentration and the slowest subsequent degradation rate in both Langfang alkaline soil and Changsha acidic soil [3].

Environmental fate Chiral degradation Soil persistence

Differential Cross-Resistance Pattern in Cercospora beticola Populations

In Cercospora beticola populations from sugar beet in Japan, isolates exhibited unique cross-resistance patterns between difenoconazole and fenbuconazole, with EC₅₀ ratios (difenoconazole EC₅₀ / fenbuconazole EC₅₀) converging to three distinct values: 31, 4.0, and 0.40 depending on local fungicide usage history [1]. This demonstrates that fenbuconazole and difenoconazole do not share identical cross-resistance trajectories in all populations, and fenbuconazole may retain activity against isolates with elevated difenoconazole resistance (ratio < 1.0).

Cercospora leaf spot Sugar beet Cross-resistance

Fenbuconazole: Evidence-Based Research and Industrial Application Scenarios


Apple Scab Management in Orchards with Documented Myclobutanil Resistance

In Pennsylvania apple orchards where V. inaequalis resistance to myclobutanil reaches 66% prevalence, fenbuconazole maintains a 2.7-fold potency advantage (EC₅₀ 0.786 vs. 2.136 μg/ml) and lower resistance frequency (26% vs. 66%) [1]. Fenbuconazole-based formulations (e.g., Indar 5 EW) have demonstrated 94.58% protection efficiency against apple scab and 98.18% against apple powdery mildew in field trials [2]. Procurement of fenbuconazole is indicated where myclobutanil performance has declined due to resistance pressure.

Stone Fruit Brown Rot Control Under DMI Resistance Selection Pressure

In peach and nectarine orchards with confirmed Monilinia fructicola populations exhibiting reduced DMI sensitivity, fenbuconazole provides significantly (P<0.05) superior protective efficacy compared to propiconazole [1]. Both fenbuconazole and tebuconazole outperform propiconazole against resistant isolates, positioning fenbuconazole as a viable rotational partner in resistance management programs [2]. This application scenario is particularly relevant for commercial stone fruit production in the southeastern United States where DMI resistance is endemic.

Sugar Beet Cercospora Leaf Spot Rotational Programs with Difenoconazole

In sugar beet production regions where C. beticola has developed difenoconazole resistance, fenbuconazole offers a rotation option with incomplete cross-resistance. The EC₅₀ ratio between difenoconazole and fenbuconazole varies from 0.40 to 31 depending on local selection history, indicating that some difenoconazole-resistant isolates retain sensitivity to fenbuconazole (ratio < 1.0) [1]. Fenbuconazole applied with adjuvant has been evaluated for Cercospora leaf spot control in field trials [2].

Environmental Fate Studies Requiring Chiral Triazole Degradation Data

For research programs investigating enantioselective environmental behavior of chiral pesticides, fenbuconazole represents one of the few triazole fungicides with comprehensively characterized stereoselective degradation and transformation pathways in soil [1]. The compound and its metabolites RH-9129 and RH-9130 exhibit differential enantiomer degradation rates under both aerobic and anaerobic conditions across multiple soil types [2]. This makes fenbuconazole a model compound for chiral pesticide environmental fate research and regulatory risk assessment studies.

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